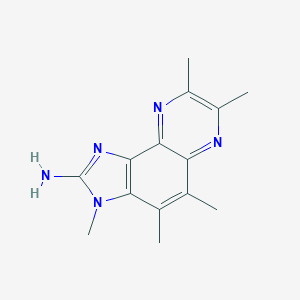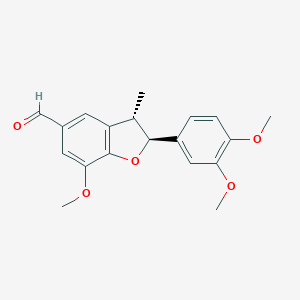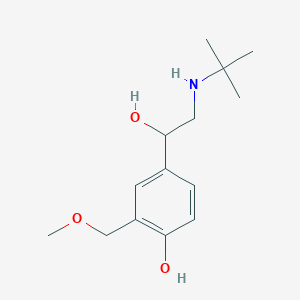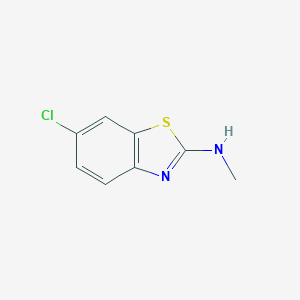
6-Chloro-N-methyl-1,3-benzothiazol-2-amine
説明
6-Chloro-N-methyl-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The specific structure of this compound includes a chlorine atom and a methylamine substituent on the benzothiazole framework. Although the provided papers do not directly discuss this compound, they provide insights into related benzothiazole derivatives and their synthesis, which can be relevant for understanding the chemistry of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine.
Synthesis Analysis
The synthesis of related benzothiazole derivatives can be inferred from the provided papers. For instance, the treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid leads to chlorosulfonyl derivatives, which can further react with amines to give amides . Similarly, benzoxazolin-2-ones treated with chlorosulfonic acid and then with amines yield a series of amides . These methods suggest that the synthesis of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine could potentially involve the introduction of a chlorosulfonyl group followed by substitution with a methylamine.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques and X-ray crystallography . The crystal structures of substituted amidino-benzothiazoles have been determined, showing that they crystallize in the triclinic crystal system . These findings provide a basis for understanding the molecular structure of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, which would likely share similar structural characteristics with the studied compounds.
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives includes their ability to form sulfonic acids, esters, and amides upon reaction with water, alcohols, and amines . Additionally, the reduction of chlorosulfonyl derivatives can lead to the formation of mercaptobenzoxazolin-2-ones . These reactions indicate that 6-Chloro-N-methyl-1,3-benzothiazol-2-amine could also undergo various chemical transformations, potentially leading to the synthesis of novel compounds.
Physical and Chemical Properties Analysis
While the provided papers do not directly report on the physical and chemical properties of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, they do offer insights into the properties of closely related compounds. For example, the solubility, melting points, and crystal structures of benzothiazole derivatives can be determined through spectroscopic and X-ray crystallographic analysis . These properties are crucial for understanding the behavior of these compounds in different environments and can be used to predict the properties of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine.
科学的研究の応用
Synthesis and Biological Activities
6-Chloro-N-methyl-1,3-benzothiazol-2-amine serves as a foundational chemical in the synthesis of various benzothiazole derivatives, which have demonstrated a broad spectrum of biological and pharmacological activities. Research has focused on creating substituted benzothiazoles, known for their anti-inflammatory and anti-bacterial properties. The process involves the preparation of 6-substituted-1,3-benzothiazol-2-amine through a reaction with 4-substituted anilines and potassium thiocyanate. These compounds are further modified through reactions with chloroacetyl chloride and other agents to yield a variety of biologically active molecules. These synthesized derivatives have been characterized by elemental analysis and spectral data, affirming their potential therapeutic applications (Hunasnalkar, Gazi, Patil, & Surwase, 2010) (Chidrawar, 2016).
Correlation with Electronic Parameters
Investigations into the electronic properties of benzothiazole derivatives, including 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, have revealed a significant correlation between these properties and the compounds' efficiency as corrosion inhibitors. Through density functional theory (DFT), parameters such as HOMO and LUMO energies, along with nuclear magnetic resonance (NMR) parameters, have been identified as crucial descriptors in evaluating the inhibitory performance of these compounds (Behzadi & Forghani, 2017).
Antibacterial and Antifungal Activities
Several studies have focused on the antibacterial and antifungal potential of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine derivatives. These compounds have been synthesized and tested against a variety of microorganisms, showing promising activity. For example, specific derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. This indicates the potential of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine as a precursor in developing new antimicrobial agents (Chavan & Pai, 2007) (Amnerkar, Bhongade, & Bhusari, 2015).
Anthelmintic Activity
Research into the anthelmintic activities of fluoro-substituted benzothiazole derivatives, including those based on 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, has been conducted to explore their potential in treating parasitic infections. These studies aim to identify new compounds that could be developed into effective anthelmintic drugs (Javali, Jayachandran, Shah, Patel, & Sreenivasa, 2010).
Safety And Hazards
特性
IUPAC Name |
6-chloro-N-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCBQCKLQRWOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444697 | |
| Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |
CAS RN |
34551-19-4 | |
| Record name | 6-Chloro-N-methyl-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34551-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



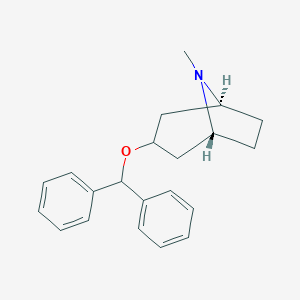
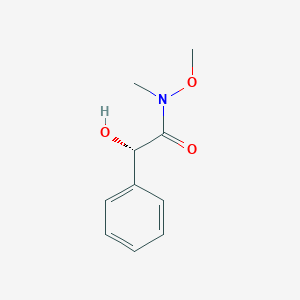
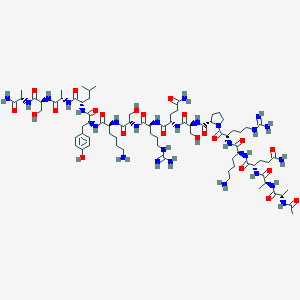

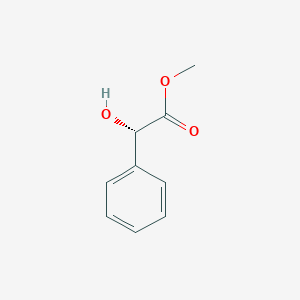

![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)

